H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH
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Overview
Description
The compound “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” is a synthetic peptide composed of a sequence of amino acids. This peptide is a derivative of angiotensin I, which is a precursor to the vasoconstrictor peptide angiotensin II. Angiotensin I is cleaved by the angiotensin-converting enzyme (ACE) to produce angiotensin II, which plays a crucial role in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like “this compound” often employs automated peptide synthesizers to enhance efficiency and yield. These machines automate the SPPS process, allowing for the rapid and reproducible synthesis of peptides. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
The peptide “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, such as methionine and cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
The peptide “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored as a potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” involves its conversion to angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II binds to angiotensin receptors, leading to vasoconstriction and increased blood pressure. The molecular targets include the angiotensin type 1 (AT1) receptor, which mediates most of the physiological effects of angiotensin II .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: A direct vasoconstrictor that plays a key role in blood pressure regulation.
Angiotensin III: A metabolite of angiotensin II with similar but less potent effects.
Angiotensin IV: Another metabolite with distinct physiological functions.
Uniqueness
The uniqueness of “H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH” lies in its specific amino acid sequence and its role as a precursor to angiotensin II. This peptide serves as a critical component in the renin-angiotensin system, making it a valuable tool for studying cardiovascular physiology and developing therapeutic interventions .
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.